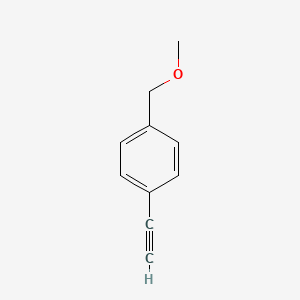

1-Ethynyl-4-(methoxymethyl)benzene

Description

Significance of Ethynyl-Substituted Arenes in Chemical Synthesis

Ethynyl-substituted arenes, also known as arylacetylenes, are a cornerstone of modern organic synthesis due to the unique reactivity of the carbon-carbon triple bond. numberanalytics.com The terminal alkyne proton is notably acidic compared to protons on alkanes and alkenes, allowing for its ready deprotonation with a strong base to form a highly nucleophilic acetylide anion. fiveable.mesolubilityofthings.comyoutube.com This acetylide anion serves as a powerful tool for carbon-carbon bond formation, enabling the construction of more complex molecular architectures. fiveable.mesolubilityofthings.com

One of the most prominent applications of ethynyl-substituted arenes is in transition metal-catalyzed cross-coupling reactions. organic-chemistry.org Reactions such as the Sonogashira, Heck, and other related couplings utilize arylacetylenes to forge new bonds with various organic electrophiles, including aryl halides and vinyl halides. organic-chemistry.orgrsc.org These reactions are fundamental in the synthesis of a wide array of compounds, from pharmaceuticals and agrochemicals to advanced materials. organic-chemistry.org

Furthermore, the linear geometry and electronic properties of the ethynyl (B1212043) group make these compounds valuable precursors for conjugated systems, such as polycyclic aromatic hydrocarbons (PAHs) and conjugated enynes. rsc.orgnih.gov These extended π-systems are of significant interest in materials science for applications in organic electronics and optoelectronics. The versatility of the alkyne group allows it to be transformed into a variety of other functional groups, making ethynyl-arenes a "blank canvas" for synthetic chemists. masterorganicchemistry.com

Role of the Methoxymethyl Functional Group in Modern Organic Transformations

The methoxymethyl (MOM) ether is a widely employed protecting group for alcohols in multistep organic synthesis. adichemistry.comwikipedia.org Protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. wikipedia.org

The utility of the MOM group stems from its stability across a broad range of reaction conditions. It is inert to many oxidizing and reducing agents, as well as basic and nucleophilic conditions. adichemistry.com This stability allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol.

Despite its robustness, the MOM group can be readily removed when its protective role is no longer needed. As an acetal (B89532), it is sensitive to acidic conditions and can be cleaved by treatment with Lewis or Brønsted acids, often in an alcoholic solvent. adichemistry.comwikipedia.org This controlled deprotection is a critical feature of any effective protecting group strategy. The ability to selectively protect and deprotect hydroxyl groups is a cornerstone of complex molecule synthesis, and the MOM group remains a valuable tool in the synthetic chemist's arsenal. masterorganicchemistry.comorganic-chemistry.org

Overview of Academic Research Trajectories for 1-Ethynyl-4-(methoxymethyl)benzene and Structurally Related Analogues

While specific academic literature for this compound is not extensively documented, the research trajectories of its structurally related analogues provide significant insight into its potential applications. These analogues, which feature the core ethynylbenzene structure with various substituents at the para-position, are frequently utilized as building blocks in the synthesis of larger, more complex molecules for materials science and medicinal chemistry.

A common theme in the research is the use of these compounds in Sonogashira cross-coupling reactions to create extended conjugated systems. acs.org For instance, analogues like 1-ethynyl-4-methoxybenzene and 1-ethynyl-4-methylbenzene are routinely coupled with aryl halides to produce substituted diphenylacetylenes, which are precursors to liquid crystals, polymers, and other functional materials. chembk.comnist.govrsc.org The electronic nature of the para-substituent can be used to tune the photophysical properties of the resulting materials.

In the context of medicinal chemistry, functionalized ethynylbenzenes are used to construct scaffolds for biologically active compounds. The ethynyl group can act as a linker or be incorporated into heterocyclic ring systems. For example, research on related structures has shown their use in the synthesis of inhibitors for enzymes like histone demethylase LSD1, indicating potential anticancer applications.

The methoxymethyl group in this compound suggests its use in synthetic routes where the benzylic alcohol functionality needs to be temporarily masked. This would allow for transformations involving the reactive terminal alkyne without interference from the alcohol. The deprotection of the MOM group would then reveal the hydroxymethyl functionality for further elaboration. The research on related compounds points towards the utility of this compound as a versatile bifunctional building block, enabling the synthesis of complex targets with tailored electronic and biological properties.

Interactive Data Tables

Table 1: Properties of this compound and Related Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C10H10O | 146.19 | 313947-36-3 |

| 1-Ethynyl-4-methoxybenzene | C9H8O | 132.16 | 768-60-5 |

| 1-Ethynyl-4-methylbenzene | C9H8 | 116.16 | 766-97-2 |

| 1-Ethyl-4-ethynylbenzene | C10H10 | 130.19 | 40307-11-7 |

| 1-Ethynyl-4-(pentyloxy)benzene | C13H16O | 188.26 | 79887-16-4 |

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-9-4-6-10(7-5-9)8-11-2/h1,4-7H,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZHIKYIXXLUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313947-36-3 | |

| Record name | 1-ethynyl-4-(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Ethynyl 4 Methoxymethyl Benzene and Its Derivatives

Strategic Precursor Design for Functionalized Ethynylarenes

The creation of functionalized ethynylarenes like 1-Ethynyl-4-(methoxymethyl)benzene hinges on the careful design of precursor molecules. The alkyne functional group is a versatile handle for a variety of chemical transformations, including cycloadditions and coupling reactions. epfl.ch The strategic placement of substituents on the aromatic ring is crucial for tuning the electronic properties and reactivity of the target molecule.

For instance, the synthesis of related compounds often starts from commercially available materials that are elaborated through multi-step sequences. A common precursor strategy involves the use of an aryl halide, which can later be subjected to a cross-coupling reaction to introduce the ethynyl (B1212043) moiety. The choice of the halogen (iodide, bromide, or triflate) is a critical consideration, as it influences the reactivity in subsequent palladium-catalyzed reactions. wikipedia.org

Palladium-Catalyzed Cross-Coupling Approaches for Ethynylarene Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly for synthesizing conjugated systems like ethynylarenes. nih.govyoutube.com These reactions offer a high degree of efficiency and functional group tolerance, making them suitable for complex molecular architectures. nih.gov The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, with the palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. youtube.com

Application of Sonogashira Coupling Reactions in this compound Synthesis

The Sonogashira reaction is a premier method for the synthesis of ethynylarenes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base. wikipedia.org

The synthesis of this compound can be envisioned via the Sonogashira coupling of a suitable 4-(methoxymethyl)aryl halide with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection. The reaction conditions are generally mild, often proceeding at room temperature, which helps in preserving sensitive functional groups like the methoxymethyl ether. wikipedia.org The choice of solvent, base, and ligands for the palladium catalyst can be optimized to achieve high yields.

A plausible synthetic route would involve the reaction of 1-bromo-4-(methoxymethyl)benzene (B72038) with an acetylenic partner in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper salt like CuI, with an amine base such as triethylamine (B128534) serving as both the base and, in some cases, the solvent. wikipedia.orgorganic-chemistry.org

Alkynylation Methodologies for Introducing the Ethynyl Moiety

Beyond the Sonogashira reaction, other alkynylation methods are available for introducing the ethynyl group. wikipedia.org These can involve the use of metal acetylides, such as lithium or magnesium acetylides, which react with electrophiles. wikipedia.org The direct alkynylation of aromatic C-H bonds is also an emerging area, offering a more atom-economical approach. acs.org

For the synthesis of this compound, an alternative to Sonogashira coupling could involve the reaction of a 4-(methoxymethyl)aryl derivative with an ethynylating reagent. For example, the reaction of an organometallic species derived from 4-(methoxymethyl)benzene with a reagent providing an electrophilic "ethynyl" synthon could be explored.

Introduction and Selective Manipulation of the Methoxymethyl Group in Aromatic Systems

The methoxymethyl (MOM) group is a widely used protecting group for alcohols due to its stability under a range of conditions. organic-chemistry.orgadichemistry.com It can be introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org

In the context of this compound, the MOM group is part of the target structure. Its introduction would typically involve the reaction of (4-bromophenyl)methanol with MOMCl and a base to form 1-bromo-4-(methoxymethyl)benzene, the precursor for the subsequent Sonogashira coupling.

Nucleophilic Displacement Strategies for Methoxymethyl Ether Formation

The formation of the methoxymethyl ether linkage in this compound relies on a nucleophilic displacement reaction. vaia.com Typically, the alkoxide generated from the corresponding benzyl (B1604629) alcohol, (4-ethynylphenyl)methanol, would act as the nucleophile, attacking the electrophilic carbon of chloromethyl methyl ether. wikipedia.orgvaia.com A strong base like sodium hydride is often used to deprotonate the alcohol, forming the more reactive alkoxide. adichemistry.com

Alternatively, the reaction can be performed under less harsh conditions using a hindered base such as DIPEA. adichemistry.com The choice of base and reaction conditions is crucial to avoid side reactions and ensure a high yield of the desired MOM ether.

Integration of this compound as a Key Intermediate in Total Synthesis Schemes

The dual functionality of this compound makes it a valuable intermediate in the total synthesis of more complex molecules. beilstein-journals.org The terminal alkyne can participate in various coupling reactions, such as Glaser or Eglinton couplings, to form diynes, or in [2+2+2] cycloadditions to construct polysubstituted aromatic rings. nih.gov The methoxymethyl group can be selectively cleaved under acidic conditions to reveal a hydroxyl group, which can then be further functionalized. adichemistry.comwikipedia.org

This strategic utility allows for the late-stage introduction of diversity into a molecular scaffold. For example, the ethynyl group can be used to link the molecule to other fragments, while the MOM-protected hydroxyl group can be unmasked at a later stage to introduce polarity or a site for further chemical modification. This approach has been utilized in the synthesis of natural products and functional materials.

Chemical Reactivity and Mechanistic Investigations of 1 Ethynyl 4 Methoxymethyl Benzene

Transformations Involving the Terminal Alkyne Moiety

The ethynyl (B1212043) group is a versatile functional handle that enables the construction of more complex molecular architectures through various addition, coupling, and cyclization reactions.

Cycloaddition Reactions, including Huisgen 1,3-Dipolar Cycloaddition ("Click Chemistry")

The terminal alkyne of 1-ethynyl-4-(methoxymethyl)benzene is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. adichemistry.comorganic-chemistry.org The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an organic azide (B81097) to form a 1,2,3-triazole ring. ub.edupearson.comrsc.org This transformation, particularly its copper(I)-catalyzed variant, is the cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgresearchgate.net

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds under mild conditions, often at room temperature and in various solvents, including water, and exhibits remarkable functional group tolerance. organic-chemistry.orgthieme-connect.comnih.gov For this compound, the reaction with an organic azide (R-N₃) in the presence of a copper(I) source, such as copper(I) iodide, leads specifically to the formation of the 1,4-disubstituted triazole isomer with high efficiency. organic-chemistry.org The methoxymethyl ether group on the benzene (B151609) ring is unaffected by these reaction conditions.

The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. organic-chemistry.org This catalytic cycle offers a significant rate acceleration (10⁷ to 10⁸-fold) compared to the thermal, uncatalyzed Huisgen cycloaddition, which often requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers. pearson.comorganic-chemistry.org

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions of this compound

| Azide Reactant | Catalyst/Solvent | Product |

| Benzyl (B1604629) Azide | CuI, Et₃N / THF | 1-Benzyl-4-(4-(methoxymethyl)phenyl)-1H-1,2,3-triazole |

| Phenyl Azide | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH/H₂O | 1-Phenyl-4-(4-(methoxymethyl)phenyl)-1H-1,2,3-triazole |

| 1-Azidohexane | [Cu(NCMe)₄]PF₆ / CH₂Cl₂ | 1-Hexyl-4-(4-(methoxymethyl)phenyl)-1H-1,2,3-triazole |

Metal-Catalyzed Reactions of the Ethynyl Group

The electron-rich triple bond of the ethynyl group is readily activated by various transition metals, enabling a diverse range of transformations.

Cationic gold(I) complexes are powerful π-Lewis acids known for their "alkynophilicity," selectively activating C-C triple bonds toward nucleophilic attack. amazonaws.com This activation of the ethynyl group in this compound renders the internal alkyne carbon highly electrophilic. Subsequent attack by a nucleophile initiates a cascade of reactions, most commonly leading to the formation of cyclic structures. nih.govacs.org

While specific examples involving this compound are not prevalent in the literature, the general reactivity pattern allows for predictable outcomes. For instance, in the presence of a suitable intramolecular nucleophile (e.g., a hydroxyl or carboxyl group tethered to the aromatic ring system), a gold(I) catalyst would facilitate an intramolecular cyclization. acs.orgyoutube.com Intermolecular reactions are also common, where an external nucleophile such as water, an alcohol, or an amine adds across the triple bond. amazonaws.comsynarchive.com These reactions often proceed under mild conditions and with high chemo- and regioselectivity, avoiding reaction at the stable methoxymethyl ether.

The oxidative homocoupling of terminal alkynes, known as the Glaser, Eglinton, or Hay coupling, provides a direct route to symmetric 1,3-diynes. rsc.orgrsc.orgrsc.org In this reaction, two molecules of this compound are dimerized in the presence of a copper salt.

Glaser Coupling: Typically employs a copper(I) salt (e.g., CuCl) in the presence of an oxidant like molecular oxygen and a base, often in an ammoniacal solution. rsc.org

Eglinton Coupling: Uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine, which acts as both the base and a ligand. organic-chemistry.orgub.edusynarchive.com

Hay Coupling: A catalytic modification of the Glaser coupling that uses a catalytic amount of a copper(I) salt with a chelating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and oxygen as the oxidant. rsc.org

These methods facilitate the formation of 1,4-bis(4-(methoxymethyl)phenyl)buta-1,3-diyne. The reaction mechanism is believed to involve the formation of a copper(I) acetylide, which is then oxidized to a copper(II) species. Dimerization and reductive elimination yield the diyne product and regenerate the copper catalyst in the catalytic versions. ub.edursc.org

Table 2: Conditions for Copper-Catalyzed Dimerization of this compound

| Coupling Method | Copper Source | Base/Solvent | Oxidant | Product |

| Eglinton | Cu(OAc)₂ | Pyridine | (none required) | 1,4-Bis(4-(methoxymethyl)phenyl)buta-1,3-diyne |

| Hay | CuCl/TMEDA | Acetone | O₂ (air) | 1,4-Bis(4-(methoxymethyl)phenyl)buta-1,3-diyne |

| Glaser | CuCl | NH₄OH / EtOH | O₂ (air) | 1,4-Bis(4-(methoxymethyl)phenyl)buta-1,3-diyne |

Advanced Functionalization and Derivatization Strategies for the Ethynyl Group

Beyond cyclizations and dimerizations, the terminal alkyne is a key precursor for creating carbon-carbon bonds through cross-coupling reactions. The Sonogashira coupling is a powerful and widely used method for this purpose. organic-chemistry.orgnih.govlibretexts.org

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a dual catalytic system composed of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of a base, such as an amine. libretexts.orgwikipedia.org This reaction allows the direct connection of the ethynyl moiety of this compound to various aromatic or vinylic systems, providing access to a vast range of internal alkynes and conjugated enynes.

The reaction proceeds under mild conditions and tolerates a wide variety of functional groups on both coupling partners. wikipedia.org The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation from a copper(I) acetylide intermediate (formed in the copper cycle) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

Table 3: Representative Sonogashira Coupling Reactions of this compound

| Aryl/Vinyl Halide | Catalyst System | Base/Solvent | Product |

| Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N / DMF | 1-(Methoxymethyl)-4-(phenylethynyl)benzene |

| 4-Bromonitrobenzene | PdCl₂(PPh₃)₂, CuI | Piperidine / THF | 1-(Methoxymethyl)-4-((4-nitrophenyl)ethynyl)benzene |

| (E)-1-Iodo-2-phenylethene | Pd(OAc)₂, PPh₃, CuI | i-Pr₂NH / Toluene | (E)-1-(4-(4-(Methoxymethyl)phenyl)but-1-en-3-yn-1-yl)benzene |

Reactivity Profiles of the Methoxymethyl Ether Functionality

The methoxymethyl (MOM) ether group is a popular choice for protecting hydroxyl groups in organic synthesis. wikipedia.orgyoutube.com In the context of this compound, it serves to mask a phenolic hydroxyl on the benzene ring. Its reactivity profile is characterized by its stability under a wide range of conditions, which is crucial for performing selective chemistry on the alkyne moiety.

The MOM group is an acetal (B89532) and exhibits the following stability characteristics:

Stable to strongly basic conditions (e.g., organolithium reagents, Grignard reagents, metal hydrides, amines). adichemistry.comorganic-chemistry.org This makes it compatible with the basic conditions of the Sonogashira and Glaser/Hay couplings.

Stable to nucleophiles and most oxidizing and reducing agents. adichemistry.com

Labile under acidic conditions. wikipedia.org Cleavage of the MOM ether is typically achieved using Brønsted or Lewis acids. adichemistry.com Common reagents include hydrochloric acid in methanol, trifluoroacetic acid, or zinc bromide. adichemistry.comresearchgate.net The lability in acid means that care must be taken in reactions or workup procedures that involve strong acids if the MOM group is to be retained.

This stability profile makes the MOM group an effective and reliable protecting group for the types of alkyne transformations described, as it remains inert during the coupling and cyclization reactions and can be removed at a later synthetic stage if desired. nih.gov

Methodologies for Selective Cleavage and Deprotection

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the benzylic alcohol. Its removal, or deprotection, is a critical step in synthetic sequences to unmask the hydroxyl functionality. The stability of the MOM group to many reagents allows for transformations at other parts of the molecule, but its lability to acidic conditions is most commonly exploited for its cleavage. nih.govthieme-connect.de A variety of methods have been developed for the deprotection of MOM ethers, offering a range of conditions from mild to harsh, which can be tailored to the substrate's sensitivity. nih.govresearchgate.net

A mass spectrometry study on 4-substituted-1-(methoxymethyl)benzene derivatives under positive fast atom bombardment (FAB) ionization confirmed that fragmentation, specifically the loss of a hydride, occurs at the methylene (B1212753) bridge of the methoxymethyl group, highlighting the inherent reactivity of this position. nih.gov

Below is a table summarizing various methodologies applicable to the deprotection of MOM ethers, which could be adapted for this compound.

| Reagent System | Solvent(s) | Conditions | Substrate Scope | Reference(s) |

| ZnBr₂ / n-PrSH | Not specified | < 10 minutes | Primary, secondary, tertiary, and phenolic MOM ethers | researchgate.net |

| CBr₄ | Methanol | Reflux | p-Methoxybenzyl ethers | researchgate.netscispace.com |

| POCl₃ | Dichloroethane | Room Temp | p-Methoxybenzyl ethers and esters | nih.gov |

| H₃PW₁₂O₄₀ | Ethanol | Reflux | Primary and secondary MOM ethers | researchgate.net |

| Iodine (I₂) | Methanol | Not specified | ortho-Methoxymethyl ethers | researchgate.net |

Exploitation as a Versatile Synthetic Handle

The terminal alkyne of this compound is a highly versatile functional group, serving as a key handle for carbon-carbon bond formation and the construction of more complex molecular architectures. Its utility is most prominently demonstrated in two major classes of reactions: palladium-catalyzed cross-coupling reactions and azide-alkyne cycloadditions, often termed "click chemistry."

The Sonogashira coupling is a robust and widely used method to form a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a mild amine base, allows for the direct connection of the 1-ethynyl-4-(methoxymethyl)phenyl moiety to other aromatic or vinylic systems. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature, which is compatible with the MOM protecting group and a wide range of other functionalities. wikipedia.org This has made the Sonogashira reaction indispensable in the synthesis of natural products, pharmaceuticals, and advanced organic materials like poly(phenyleneethynylene)s. libretexts.org While no specific examples detailing the Sonogashira coupling of this compound were found, the closely related 1-ethynyl-4-methoxybenzene is frequently used, demonstrating the feasibility of this transformation. amazonaws.com

The azide-alkyne Huisgen cycloaddition is another cornerstone reaction for terminal alkynes. The copper(I)-catalyzed version (CuAAC) is a prime example of a "click" reaction, characterized by its high yield, stereospecificity, simple execution, and tolerance of numerous functional groups. organic-chemistry.orgsigmaaldrich.com This reaction joins a terminal alkyne with an azide to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org The resulting triazole is not merely a linker but is a robust, aromatic heterocycle resistant to hydrolysis, oxidation, and reduction. sigmaaldrich.comtcichemicals.com This reaction is often performed under aqueous conditions at room temperature. organic-chemistry.org A complementary ruthenium-catalyzed reaction (RuAAC) provides access to the 1,5-disubstituted triazole regioisomer. sigmaaldrich.com This versatility allows the ethynyl group of this compound to be used as a linchpin to connect with a vast array of azide-containing molecules in fields ranging from drug discovery to materials science. sigmaaldrich.comtcichemicals.comntu.edu.sg

| Reaction Type | Catalyst/Reagents | Product Type | Key Features | Reference(s) |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl- or Vinyl-substituted alkyne | Mild conditions, high functional group tolerance | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source, Azide | 1,4-Disubstituted 1,2,3-triazole | High yield, regioselective, "click" reaction | organic-chemistry.orgsigmaaldrich.com |

| Ru-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru catalyst (e.g., Cp*RuCl(PPh₃)₂) , Azide | 1,5-Disubstituted 1,2,3-triazole | Complements CuAAC with opposite regioselectivity | sigmaaldrich.com |

Aromatic Ring Functionalization and Regioselective Modifications

Direct functionalization of the aromatic ring of this compound presents a synthetic challenge due to the directing effects of the existing substituents. Electrophilic aromatic substitution is governed by the electronic properties of both the ethynyl and the methoxymethylbenzyl groups.

The ethynyl group is known to be an electron-withdrawing and deactivating group, directing incoming electrophiles primarily to the meta position. Conversely, the -CH₂OCH₃ group is a weakly activating, ortho,para-directing group due to the electron-donating resonance effect of the ether oxygen, which outweighs its inductive withdrawal.

In this compound, these two groups are in a para relationship. The positions ortho to the -CH₂OCH₃ group (C2 and C6) are activated, while the positions ortho to the ethynyl group (C2 and C6) are deactivated. The positions meta to the ethynyl group (C3 and C5) are the least deactivated by the alkyne, but these same positions are also ortho to the activating -CH₂OCH₃ group. This creates a scenario where the directing effects are reinforcing, pointing towards substitution at the C2 and C6 positions (equivalent due to symmetry). Therefore, electrophilic attack is predicted to occur at the positions adjacent to the methoxymethylbenzyl substituent.

Cascade and Domino Reaction Sequences Incorporating this compound

The ethynyl group is an excellent participant in cascade and domino reactions, where a single synthetic operation triggers a sequence of intramolecular transformations to rapidly build molecular complexity. While specific examples starting from this compound are scarce, its structure is amenable to several powerful cascade methodologies.

The Schmittel cyclization is a thermal reaction of an enyne-allene system that proceeds through a diradical intermediate to form a new aromatic ring. chempedia.info The general pathway involves the generation of an enyne-allene, often from a propargylic alcohol precursor, which then undergoes cyclization. For this compound to participate in such a sequence, it would first need to be elaborated into a suitable enyne-allene precursor. This could be envisioned by coupling the terminal alkyne to a vinyl halide that also contains an allene (B1206475) or a group that can be converted into one. The subsequent thermal cyclization would then construct a new ring fused to the existing phenyl ring, with the methoxymethyl group being carried through the reaction sequence.

The alkyne C≡C triple bond can participate in radical reactions. Intramolecular radical cyclizations are a powerful tool for forming cyclic structures. In a hypothetical scenario, a radical could be generated elsewhere in a molecule derived from this compound. This radical could then add across the alkyne, forming a vinyl radical, which could be trapped or participate in further reactions. The regio- and chemoselectivity of such radical cyclizations onto unbiased alkynes can be controlled under specific conditions. rsc.org

[2+2] cycloadditions, typically photochemical, involve the reaction of two double or triple bonds to form a four-membered ring. The ethynyl group of this compound could potentially undergo an intramolecular [2+2] cycloaddition with a tethered alkene, leading to the formation of a strained bicyclic system containing a cyclobutene (B1205218) ring. The feasibility of such reactions is highly dependent on the geometry and length of the tether connecting the two reactive groups.

Domino processes that involve an initial ring-cleavage followed by cyclization are known, particularly in reactions catalyzed by transition metals like nickel or rhodium. beilstein-journals.org While these examples often involve strained bicyclic alkenes, the principle can be extended to other systems. A hypothetical domino sequence involving this compound could start with a transition-metal catalyzed reaction at the ethynyl group. For example, a domino process could be initiated by an intermolecular coupling followed by an intramolecular cyclization onto the aromatic ring, potentially leading to the formation of substituted benzofurans or other heterocyclic systems, a strategy that has been demonstrated with related 2-alkynyl phenols. organic-chemistry.orgthieme-connect.de Such a sequence would leverage the reactivity of the alkyne to trigger a cascade that ultimately modifies the core structure of the molecule in a single, efficient step.

Advanced Spectroscopic Characterization Methodologies in Research on 1 Ethynyl 4 Methoxymethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Pathway Analysis

No published research is available detailing the ¹H or ¹³C NMR spectra of 1-Ethynyl-4-(methoxymethyl)benzene. Such data would be essential for confirming the molecular structure by identifying the chemical environments of the protons and carbon atoms, and for analyzing reaction pathways involving this compound.

Application of Infrared (IR) and Raman Spectroscopy in Mechanistic Investigations

There is no available information on the infrared or Raman spectra of this compound. These analyses would typically reveal characteristic vibrational modes of the functional groups present, such as the ethynyl (B1212043) C≡C and ≡C-H stretching, and the C-O-C stretching of the methoxymethyl group, providing insight into the compound's structure and bonding.

Mass Spectrometry for Reaction Monitoring and Product Identification

The mass spectrum and fragmentation pattern for this compound have not been documented. Mass spectrometry is a critical tool for determining the molecular weight and for identifying products and intermediates in chemical reactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Property Analysis

No UV-Vis absorption data for this compound could be located. This analysis would provide information about the electronic transitions within the molecule, which are influenced by the conjugated system of the ethynyl group and the benzene (B151609) ring.

Computational and Theoretical Chemistry Studies of 1 Ethynyl 4 Methoxymethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-electron systems. This method is founded on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy. Functionals like B3LYP are frequently employed to approximate the exchange-correlation energy, a key component in these calculations. growingscience.comresearchgate.net

For aromatic systems such as 1-ethynyl-4-(methoxymethyl)benzene, DFT is instrumental in predicting reactivity. The substituents on the benzene (B151609) ring—the electron-withdrawing ethynyl (B1212043) group and the electron-donating methoxymethyl group—create a complex electronic environment. The methoxymethyl group, in particular, is expected to influence the molecule's reactivity significantly.

Studies on structurally related 4-substituted-1-(methoxymethyl)benzene derivatives have demonstrated the profound impact of substituents on the molecule's propensity to undergo certain reactions. nih.govnih.gov For instance, in the formation of a hydride-eliminated cation ([M-H]+) under specific mass spectrometry conditions, the presence of an electron-donating group at the para position is a critical factor. nih.govnih.gov The ordering of the relative peak intensity of [M-H]+ was found to follow the electron-donating power of the substituent, suggesting that the methoxymethyl group in the title compound would similarly activate the molecule towards specific transformations. nih.gov DFT calculations on these analogs have shown that electron-donating substituents lower the energy barrier for such reactions. nih.gov

Table 1: Effect of 4-Substituent on the Calculated Barrier Energy for [M-H]⁺ Formation in 1-(Methoxymethyl)benzene Derivatives

| Compound | 4-Substituent | Barrier Energy (kJ/mol) |

|---|---|---|

| 4-methoxy-1-(methoxymethyl)benzene | -OCH₃ | 297 |

| (methoxymethyl)benzene | -H | Not specified, but higher than -OCH₃ |

| 4-nitro-1-(methoxymethyl)benzene | -NO₂ | Not specified, but highest of the three |

This table is based on findings for related compounds, illustrating the methology used to predict reactivity. The barrier energy for the methoxy-substituted compound was calculated using DFT. nih.gov

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict spectroscopic properties, which can then be used to validate and interpret experimental data. Techniques like time-dependent DFT (TD-DFT) can be applied to calculate electronic excitation energies, which correspond to UV-Vis spectra. arxiv.org Similarly, DFT calculations can predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. clinicsearchonline.org

For this compound, specific, experimentally validated computational studies on its IR or NMR spectra are not prominent in the available literature. However, the methodology is well-established. For example, studies on similar organic ligands use the B3LYP functional with basis sets like 6-311++G(d,p) to compute vibrational frequencies and chemical shifts, often showing excellent agreement with experimental findings. clinicsearchonline.org

While traditional spectroscopic predictions are not available, other computational predictions exist. Using tools like CCSbase, the predicted collision cross-section (CCS) values, which are relevant for ion mobility mass spectrometry, have been calculated for various adducts of this compound. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 147.08045 | 129.6 |

| [M+Na]⁺ | 169.06239 | 140.4 |

| [M+K]⁺ | 185.03633 | 136.6 |

| [M+NH₄]⁺ | 164.10699 | 149.0 |

| [M-H]⁻ | 145.06589 | 132.1 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Theoretical Analysis of Reaction Mechanisms and Transition State Energetics

A significant advantage of computational chemistry is its ability to map out entire reaction pathways, including the identification of transient, high-energy transition states that are difficult to observe experimentally. By calculating the potential energy surface, researchers can elucidate reaction mechanisms and determine the activation energies (energy barriers) that control reaction rates.

A pertinent example comes from DFT studies on the fragmentation of 4-methoxy-1-(methoxymethyl)benzene, a close analog of the title compound. nih.gov The mechanism of [M-H]⁺ formation was investigated by optimizing the structures of the reactant, transition state, and product. nih.gov The calculations, performed using the DMol3 module with a B3LYP functional, identified a stable structure for the [M-H]⁺ ion where the positive charge is delocalized, reached via a higher-energy transition state. nih.gov

These studies quantified the energy barriers for the reaction, demonstrating how substituents influence the transition state energetics. The presence of an electron-donating group like a methoxy (B1213986) group was found to lower the barrier for hydride elimination compared to an unsubstituted or electron-withdrawn analog. nih.gov This type of analysis is directly applicable to this compound to understand its fragmentation patterns and reactivity in various chemical environments.

Molecular Orbital Analysis, including HOMO/LUMO Energies and Charge Distribution

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. youtube.commasterorganicchemistry.com The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). growingscience.comyoutube.com The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net

For this compound, the interplay between the electron-donating -CH₂OCH₃ group and the electron-withdrawing -C≡CH group will dictate the energy levels and spatial distribution of the FMOs. The electron-donating group is expected to raise the energy of the HOMO, making the molecule a better electron donor, while the withdrawing group will lower the energy of the LUMO, making it a better electron acceptor. researchgate.net

DFT calculations can also determine the distribution of electron density and partial charges on each atom in the molecule. nih.gov Analysis of related 1-(methoxymethyl)benzene derivatives shows that the charges on the benzylic carbon and oxygen atoms are sensitive to the nature of the substituent at the para-position. nih.gov This information is critical for predicting sites of electrophilic and nucleophilic attack.

Table 3: Calculated Atomic Charges for 4-Substituted-1-(methoxymethyl)benzene Derivatives

| Compound | 4-Substituent | Charge on Benzylic Carbon | Charge on Oxygen |

|---|---|---|---|

| 4-methoxy-1-(methoxymethyl)benzene | -OCH₃ | 0.057 | -0.217 |

| (methoxymethyl)benzene | -H | 0.054 | -0.215 |

| 4-nitro-1-(methoxymethyl)benzene | -NO₂ | 0.063 | -0.208 |

This table is populated with data from a DFT study on related compounds, illustrating the output of charge distribution analysis. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, undergoing vibrations and rotations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. The first step in most DFT studies is a geometry optimization, which seeks the lowest energy structure of the molecule. nih.govclinicsearchonline.org For this compound, this would involve finding the preferred rotational angle of the methoxymethyl group relative to the benzene ring.

While detailed conformational analyses or molecular dynamics (MD) simulations for this compound are not described in the searched literature, these techniques would provide valuable information. MD simulations, in particular, could model the behavior of the molecule over time in different environments (e.g., in various solvents or at different temperatures), offering insights into its flexibility, intermolecular interactions, and the dynamic accessibility of different reactive sites. The initial structures for these complex simulations are typically built and optimized using specialized software before the dynamic simulation is run. nih.gov

Applications in Organic Synthesis and Advanced Materials Science

1-Ethynyl-4-(methoxymethyl)benzene as a Crucial Building Block in Complex Molecular Architectures

The dual functionality of this compound, with its terminal alkyne and a modifiable benzylic ether, renders it a significant precursor for the synthesis of complex molecular frameworks. The ethynyl (B1212043) group is particularly amenable to a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis, enabling the construction of extended π-conjugated systems.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various synthetic intermediates. The methoxymethyl group can serve as a protected or latent functional handle, which can be deprotected or transformed into other functional groups at a later synthetic stage. This latent reactivity adds to the strategic value of this building block in multi-step syntheses.

Development of π-Conjugated Systems and Oligo(phenyleneethynylene) Wires

The linear, rigid nature of the ethynyl group makes this compound an ideal monomer for the construction of oligo(phenyleneethynylene)s (OPEs). OPEs are a class of π-conjugated oligomers that have garnered significant interest for their potential applications in molecular electronics, sensing, and photonics. The electronic properties of OPEs can be finely tuned by the nature of the substituents on the phenyl rings.

The synthesis of OPEs often relies on iterative Sonogashira coupling reactions. In a hypothetical iterative synthesis, this compound could be coupled with a dihaloarene to initiate the growth of an oligomeric chain. The methoxymethyl group, being relatively electronically neutral, would have a subtle but measurable effect on the photophysical properties of the resulting OPEs. Furthermore, this group could be chemically modified in the final oligomer to introduce new functionalities.

The following table illustrates the key reaction for OPE synthesis:

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Sonogashira Coupling | Terminal Alkyne (e.g., this compound), Aryl/Vinyl Halide | Palladium catalyst, Copper(I) co-catalyst, Base | Aryl/Vinyl-substituted Alkyne |

Research on related oligo(phenyleneethynylene) derivatives has shown that the substituents on the phenyl rings play a crucial role in determining the material's properties, such as its electrical conductance. rsc.org The methoxymethyl group in this compound could potentially influence the self-assembly and packing of OPE chains, which in turn affects their bulk material properties. Some oligo(m-phenylene ethynylene)s have been shown to form organized structures in the solid state.

Role in the Divergent Synthesis of Heterocyclic Frameworks

The terminal alkyne functionality of this compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds. One of the most prominent reactions in this context is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

By reacting this compound with a suitable organic azide (B81097), a triazole ring bearing the 4-(methoxymethyl)phenyl substituent can be readily synthesized. This approach allows for the introduction of this specific aryl moiety into a wide range of molecular scaffolds, which is of significant interest in medicinal chemistry and materials science, as triazoles are known for their diverse biological activities and their utility as stable linkers.

The following table summarizes the key reaction for triazole synthesis:

| Reaction Name | Reactants | Catalyst | Product |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Organic Azide | Copper(I) source | 1,4-disubstituted 1,2,3-triazole |

Furthermore, the alkyne group can participate in other cycloaddition reactions and transition-metal-catalyzed cyclizations to form a variety of other heterocyclic systems, demonstrating the divergent synthetic potential of this building block.

Precursor for Advanced Polymer Chemistry and Functional Materials

In addition to discrete oligomers, this compound can serve as a monomer for the synthesis of advanced polymers. The polymerization of phenylacetylene (B144264) derivatives can lead to the formation of poly(phenylacetylene)s (PPAs), which are conjugated polymers with interesting optical and electronic properties.

The properties of PPAs are highly dependent on the substituents on the phenyl ring. The methoxymethyl group in this compound could impart specific solubility characteristics to the resulting polymer, aiding in its processing and characterization. Moreover, this functional group offers a site for post-polymerization modification, allowing for the introduction of a wide range of other functionalities to tailor the polymer's properties for specific applications, such as in sensors, membranes, or as precursors to carbonaceous materials.

Rational Design and Synthesis of Functional Materials Incorporating Ethynyl- and Methoxymethyl-Arene Moieties

The rational design of functional materials leverages a deep understanding of structure-property relationships. The combination of the rigid, linear ethynyl linker and the functionalizable methoxymethyl-arene unit in this compound provides a powerful platform for designing materials with tailored properties.

For instance, the incorporation of this building block into larger supramolecular assemblies or metal-organic frameworks (MOFs) could lead to materials with specific host-guest binding capabilities or catalytic activities. The methoxymethyl group could be designed to interact with specific analytes or to act as a protecting group that can be removed to reveal a more reactive functional group within the material's pores. While the direct application of this compound in this area is not yet widely reported, the principles of rational design suggest its potential utility. The design and synthesis of novel tyrosinase inhibitors based on 4-O-substituted phenylmethylenethiosemicarbazones is an example of such rational design in a related area. researchgate.netnih.gov

Future Research Directions and Outlook for 1 Ethynyl 4 Methoxymethyl Benzene

Exploration of Novel Catalytic Systems for its Transformations and Selectivity Control

The future development of synthetic applications for 1-Ethynyl-4-(methoxymethyl)benzene will heavily rely on the discovery and implementation of novel catalytic systems. The terminal alkyne group is particularly amenable to a wide array of catalytic transformations, including coupling reactions, cycloadditions, and hydrofunctionalizations. Future research will likely focus on developing catalysts that offer enhanced control over reaction selectivity, including regioselectivity and stereoselectivity.

For instance, in Sonogashira, Suzuki, and Heck-type coupling reactions, where the ethynyl (B1212043) group is a key participant, new palladium, copper, or other transition metal catalysts could be designed to operate under milder conditions, with lower catalyst loadings and in more environmentally benign solvent systems. A significant challenge and a direction for future work lies in achieving selective activation of either the C-H bond of the alkyne or a C-H bond on the aromatic ring, a feat which would require highly sophisticated ligand design.

Furthermore, the development of enantioselective catalytic processes involving this compound is a promising frontier. For example, the catalytic asymmetric addition of nucleophiles to the alkyne or the enantioselective synthesis of chiral derivatives through cyclization reactions would open avenues for its use in the synthesis of complex, stereochemically defined molecules.

Integration into Sustainable and Green Chemistry Methodologies, including Flow Chemistry

In line with the growing emphasis on sustainable and green chemistry, future research will undoubtedly focus on integrating this compound into more environmentally friendly synthetic protocols. nih.govnih.gov This involves the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. A key aspect of this will be the exploration of biocatalysis and the use of recyclable, solid-supported catalysts to minimize waste and environmental impact. researchgate.net

A particularly promising area is the adaptation of reactions involving this compound to continuous flow chemistry. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and the potential for automated, high-throughput synthesis. The development of flow-based methods for the synthesis and subsequent transformation of this compound could lead to more efficient and scalable production of its derivatives. This is particularly relevant for reactions that are highly exothermic or involve hazardous intermediates.

Expanding its Utility in Supramolecular Chemistry and Nanomaterials Development

The rigid, linear structure of the ethynyl group, combined with the functional handle of the methoxymethylbenzene moiety, makes this compound an attractive building block for supramolecular chemistry and nanomaterials. Future research is expected to explore its use in the construction of well-defined supramolecular architectures such as molecular cages, polymers, and metal-organic frameworks (MOFs). The alkyne can serve as a versatile linchpin for creating extended structures through polymerization or as a reactive site for post-synthetic modification of pre-assembled structures.

In the realm of nanomaterials, this compound could be incorporated into the synthesis of functionalized nanoparticles and surfaces. The ethynyl group can be used to anchor the molecule to surfaces or to other nanomaterials through "click" chemistry or other coupling reactions. The methoxymethyl group, in turn, could be used to tune the solubility, processability, or self-assembly properties of the resulting materials. The development of such nanomaterials could find applications in areas like sensing, catalysis, and drug delivery. tbzmed.ac.ir

Discovery of Unexplored Reactivity Pathways and Development of Highly Stereoselective Syntheses

Beyond its established reactivity, there remains significant potential for the discovery of new reaction pathways for this compound. Future investigations may uncover novel cycloaddition reactions, transition metal-catalyzed C-H activation of the aromatic ring, or rearrangements that lead to unexpected and valuable molecular scaffolds. The interplay between the electron-donating methoxymethyl group and the electron-withdrawing ethynyl group could lead to unique reactivity patterns that are yet to be explored.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Ethynyl-4-(methoxymethyl)benzene, and how are reaction conditions optimized?

- Answer: The compound is typically synthesized via Sonogashira coupling , where a halogenated benzene derivative (e.g., 4-iodo-1-(methoxymethyl)benzene) reacts with acetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide co-catalyst. Optimization involves inert atmosphere (N₂/Ar), temperature control (60–80°C), and solvent selection (e.g., THF or DMF). Post-reaction purification via column chromatography or recrystallization ensures high yields (70–85%) .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

- Answer: 1H/13C NMR confirms proton and carbon environments (e.g., ethynyl proton at δ ~2.5–3.0 ppm). IR spectroscopy identifies alkyne stretches (~2100 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₀H₁₀O₂: 163.0759). Elemental analysis ensures purity (>95%) .

Q. How does the pH of aqueous solutions affect the stability of this compound?

- Answer: The compound is stable in pH 5–9 but degrades under strongly acidic (pH <3) or alkaline (pH >11) conditions due to hydrolysis of the methoxymethyl group. Stability tests involve HPLC monitoring over 24–72 hours in buffered solutions. Adjusting pH with phosphate or acetate buffers is critical for biological assays .

Advanced Research Questions

Q. What strategies are effective in achieving enantioselective transformations of this compound?

- Answer: Enantioselective cycloadditions (e.g., Huisgen 1,3-dipolar) require chiral ligands like BINAP or Josiphos paired with Cu(I)/Ru(II) catalysts. Asymmetric hydrogenation of alkynes to chiral alkenes uses Pd/C with cinchona alkaloid modifiers. Reaction optimization focuses on solvent polarity (e.g., CH₂Cl₂) and temperature (-20°C to 25°C) to enhance enantiomeric excess (ee >90%) .

Q. How do computational models predict the electronic effects of substituents on the reactivity of this compound?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions. Substituent effects (e.g., electron-donating methoxymethyl vs. electron-withdrawing Cl) modulate alkyne reactivity. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Answer: In vitro assays include cytotoxicity (MTT assay on cancer cell lines), enzyme inhibition (e.g., kinase assays), and apoptosis induction (flow cytometry). In silico docking (AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin. Metabolite profiling via LC-MS identifies bioactive intermediates .

Data Analysis and Experimental Design

Q. How to resolve discrepancies in reaction yields reported for palladium-catalyzed couplings of this compound?

- Answer: Contradictions arise from catalyst loading (0.5–5 mol%), ligand choice (PPh₃ vs. Xantphos), or acetylene purity. Systematic Design of Experiments (DoE) evaluates factors like temperature, solvent, and base (e.g., Et₃N vs. K₂CO₃). Reproducibility is confirmed via triplicate runs and statistical analysis (ANOVA) .

Q. How to design experiments to assess the compound’s potential in liquid crystal development?

- Answer: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) characterize mesophase behavior (nematic/smectic transitions). Synthesize derivatives with varying alkyl chain lengths (e.g., propylcyclohexyl groups) to study structure-property relationships. Collaborate with computational chemists to model molecular alignment .

Tables

| Property | Method/Technique | Conditions | Reference |

|---|---|---|---|

| Synthetic Yield | Sonogashira Coupling | Pd(PPh₃)₄, CuI, THF, 70°C, 12h | |

| Thermal Stability | DSC/TGA | Heating rate 10°C/min, N₂ atmosphere | |

| Biological Activity (IC₅₀) | MTT Assay | HeLa cells, 48h incubation | |

| Enantiomeric Excess | Chiral HPLC | Chiralpak AD-H column, hexane/IPA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.